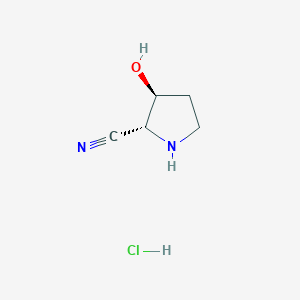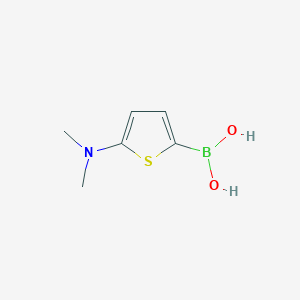
(5-(Dimethylamino)thiophen-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(Dimethylamino)thiophen-2-yl)boronic acid is an organoboron compound with the molecular formula C6H10BNO2S and a molecular weight of 171.03 g/mol . This compound is characterized by the presence of a boronic acid group attached to a thiophene ring substituted with a dimethylamino group at the 5-position. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Dimethylamino)thiophen-2-yl)boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the palladium-catalyzed borylation of 5-(dimethylamino)thiophene using bis(pinacolato)diboron as the boron source . The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(5-(Dimethylamino)thiophen-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form the corresponding thiophene oxide.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Suzuki-Miyaura Cross-Coupling: Produces biaryl compounds.
Oxidation: Produces thiophene oxides.
Substitution: Produces various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
(5-(Dimethylamino)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Used in the production of advanced materials, including organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (5-(Dimethylamino)thiophen-2-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: Similar structure but lacks the dimethylamino group.
Benzo[b]thiophene-2-boronic acid: Contains a fused benzene ring, providing different electronic properties.
Thiophene-2-boronic acid pinacol ester: A pinacol ester derivative used in similar coupling reactions.
Uniqueness
(5-(Dimethylamino)thiophen-2-yl)boronic acid is unique due to the presence of the dimethylamino group, which can influence its electronic properties and reactivity. This makes it particularly useful in the synthesis of compounds with specific electronic requirements, such as in the development of organic semiconductors and fluorescent probes .
Properties
Molecular Formula |
C6H10BNO2S |
|---|---|
Molecular Weight |
171.03 g/mol |
IUPAC Name |
[5-(dimethylamino)thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C6H10BNO2S/c1-8(2)6-4-3-5(11-6)7(9)10/h3-4,9-10H,1-2H3 |
InChI Key |
BNTOZDINHCJPQW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)N(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


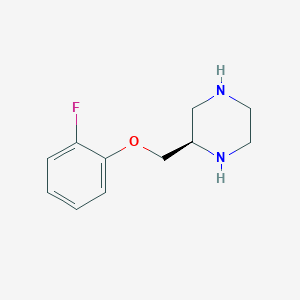


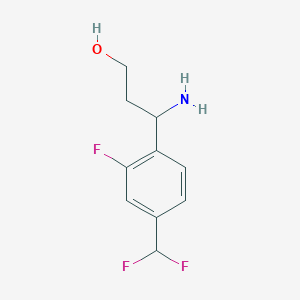
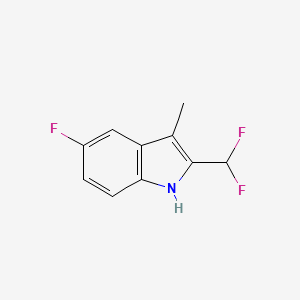


![(1R,5R)-3-tert-Butyl 10-methyl 8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3,10(2H)-dicarboxylate](/img/structure/B12980581.png)
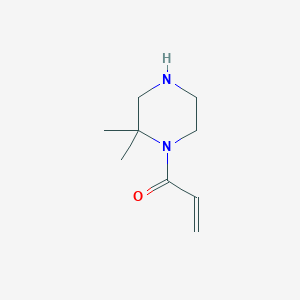

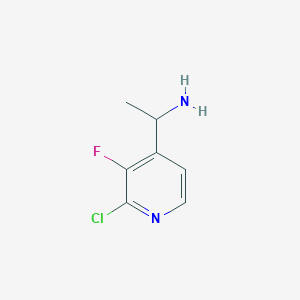
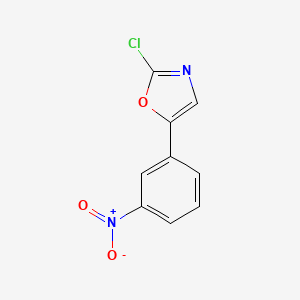
![8-Bromo-4-chloroimidazo[1,5-a]quinoxaline](/img/structure/B12980629.png)
